molecular formula C20H30N2O3 B7130316 2-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide

2-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B7130316
M. Wt: 346.5 g/mol
InChI Key: QFLUFXOZRVOWCP-UHFFFAOYSA-N
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Description

2-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methoxyphenyl group and an oxolan-2-ylmethyl acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The methoxyphenyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the acetamide linkage. The oxolan-2-ylmethyl group is then attached via a condensation reaction. The overall process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems helps maintain optimal reaction conditions, ensuring consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The acetamide moiety can be reduced to form amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group yields phenolic derivatives, while reduction of the acetamide moiety produces amine derivatives.

Scientific Research Applications

2-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and cardiovascular disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as receptors and enzymes. The methoxyphenyl group plays a crucial role in binding to these targets, while the piperidine ring and acetamide moiety contribute to the overall stability and activity of the compound. The exact pathways and interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-24-19-7-3-2-5-17(19)13-16-8-10-22(11-9-16)15-20(23)21-14-18-6-4-12-25-18/h2-3,5,7,16,18H,4,6,8-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLUFXOZRVOWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2CCN(CC2)CC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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